molecular formula C61H62N6O8S B11837606 tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

Cat. No.: B11837606
M. Wt: 1039.2 g/mol
InChI Key: IOLVSHBYHCBOOB-DLWBLUATSA-N
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Description

tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a variety of functional groups, including tert-butyl, fluorenylmethoxycarbonyl (Fmoc), and tritylthio groups. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate typically involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The synthetic route often starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the tert-butyl ester. The tritylthio group is then added to protect the thiol group. The final product is obtained through a series of coupling reactions and purification steps, such as chromatography.

Chemical Reactions Analysis

tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

    Deprotection: The Fmoc and tritylthio groups can be removed under specific conditions to yield the free amino and thiol groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. This inhibition can modulate various biological pathways and processes.

Comparison with Similar Compounds

tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate can be compared with similar compounds, such as:

  • tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(benzylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate
  • tert-Butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(methylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

These compounds share similar structural features but differ in the substituents attached to the sulfur atom. The unique combination of functional groups in tert-butyl (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C61H62N6O8S

Molecular Weight

1039.2 g/mol

IUPAC Name

tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C61H62N6O8S/c1-60(2,3)75-54(68)35-50(66-59(73)74-37-48-46-29-15-13-27-44(46)45-28-14-16-30-47(45)48)56(70)64-51(34-39-36-63-49-31-18-17-26-43(39)49)58(72)67-33-19-32-53(67)57(71)65-52(55(62)69)38-76-61(40-20-7-4-8-21-40,41-22-9-5-10-23-41)42-24-11-6-12-25-42/h4-18,20-31,36,48,50-53,63H,19,32-35,37-38H2,1-3H3,(H2,62,69)(H,64,70)(H,65,71)(H,66,73)/t50-,51-,52-,53-/m0/s1

InChI Key

IOLVSHBYHCBOOB-DLWBLUATSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

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